
5-(2,4-Dichloro-5-fluorophenyl)-3H-1,2-dithiole-3-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,4-Dichloro-5-fluorophenyl)-3H-1,2-dithiole-3-thione is a chemical compound known for its unique structure and properties. It contains a dithiolethione ring, which is a five-membered ring with two sulfur atoms and one thione group. The presence of the 2,4-dichloro-5-fluorophenyl group adds to its distinct chemical characteristics, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dichloro-5-fluorophenyl)-3H-1,2-dithiole-3-thione typically involves the reaction of 2,4-dichloro-5-fluoroaniline with carbon disulfide and a base, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,4-Dichloro-5-fluorophenyl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating mixtures (nitric acid and sulfuric acid) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
5-(2,4-Dichloro-5-fluorophenyl)-3H-1,2-dithiole-3-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-(2,4-Dichloro-5-fluorophenyl)-3H-1,2-dithiole-3-thione involves its interaction with cellular components. The compound can induce oxidative stress in cells, leading to the generation of reactive oxygen species (ROS). These ROS can damage cellular components, leading to cell death. Additionally, the compound can interact with specific molecular targets, such as enzymes involved in cell signaling pathways, further contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-5-fluorophenyl derivatives: These compounds share the same aromatic ring structure but differ in the functional groups attached to the ring.
Dithiolethione derivatives: Compounds with similar dithiolethione rings but different substituents on the ring.
Uniqueness
5-(2,4-Dichloro-5-fluorophenyl)-3H-1,2-dithiole-3-thione is unique due to the combination of the 2,4-dichloro-5-fluorophenyl group and the dithiolethione ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
918503-75-0 |
|---|---|
Formule moléculaire |
C9H3Cl2FS3 |
Poids moléculaire |
297.2 g/mol |
Nom IUPAC |
5-(2,4-dichloro-5-fluorophenyl)dithiole-3-thione |
InChI |
InChI=1S/C9H3Cl2FS3/c10-5-2-6(11)7(12)1-4(5)8-3-9(13)15-14-8/h1-3H |
Clé InChI |
XROFGLCAGWZCMV-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)Cl)Cl)C2=CC(=S)SS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,5,5-Trimethyl-3-[(prop-1-en-2-yl)oxy]cyclohex-1-ene](/img/structure/B12608321.png)
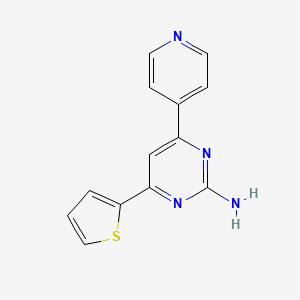

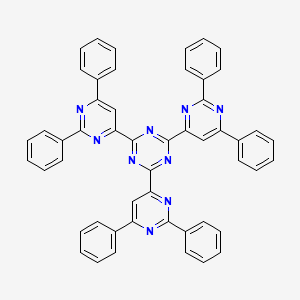
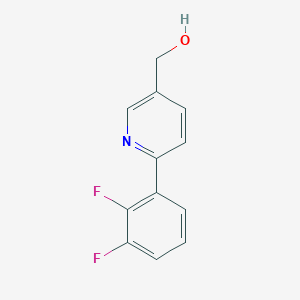
![N-{5-[(4-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12608352.png)
![3,6-Dimethyl-2,5-diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12608358.png)

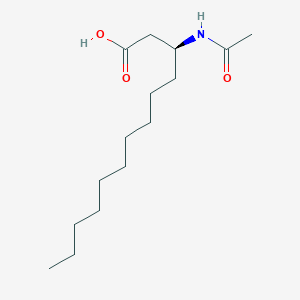
![2-[1-[2-[(1,3-benzodioxol-5-ylmethyl)amino]ethyl]-2-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-3-pyrrolidinyl]-4-Thiazolecarboxylic acid ethyl ester](/img/structure/B12608376.png)
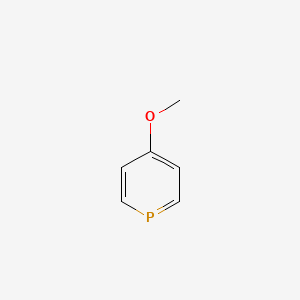
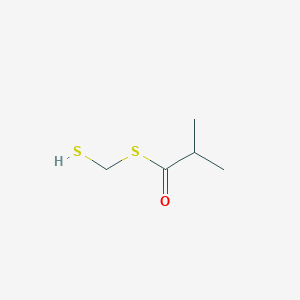
![[2-(3-Cyanophenyl)ethenyl][(quinolin-8-yl)oxy]boranyl](/img/structure/B12608391.png)
![6-Methyl-5-[(trimethylsilyl)ethynyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12608398.png)
